![molecular formula C18H19N3O3 B4724640 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Overview
Description
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide, also known as EMIDRA, is a chemical compound that has been extensively researched for its potential use in various fields of science.
Mechanism of Action
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties in various animal models. It has also been shown to reduce fever and inhibit platelet aggregation. However, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide.
Advantages and Limitations for Lab Experiments
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has several advantages for lab experiments, including its potent pharmacological effects, relatively low toxicity, and ease of synthesis. However, it also has several limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other drugs, which can affect its pharmacological effects.
Future Directions
There are several future directions for the research on 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide and its potential interactions with other drugs.
Scientific Research Applications
2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has been extensively researched for its potential use in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-5-12-14(10(2)24-20-12)16-15(17(22)18(23)21(3)4)11-8-6-7-9-13(11)19-16/h6-9,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOJANZNYFUBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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